Benzamide,n-(3,5-dichloro-2-pyridinyl)-3-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzamide group attached to a pyridine ring substituted with chlorine atoms at the 3 and 5 positions and a methyl group at the 3 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl typically involves the reaction of 3,5-dichloro-2-pyridinecarboxylic acid with appropriate amines under controlled conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: In industrial settings, the production of Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures consistent quality and scalability of the compound. Industrial methods often prioritize cost-effectiveness and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions: Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles, leading to a variety of substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme activities or receptor binding.
Medicine: In the medical field, Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl is explored for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry: Industrially, this compound can be used in the production of specialty chemicals, agrochemicals, or materials with specific properties. Its versatility makes it valuable in various industrial applications.
Mechanism of Action
The mechanism of action of Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
- Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-fluoro-
- Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-chloro-
Comparison: Compared to its analogs, Benzamide, n-(3,5-dichloro-2-pyridinyl)-3-methyl exhibits unique properties due to the presence of the methyl group This substitution can influence the compound’s reactivity, binding affinity, and overall biological activity
Properties
IUPAC Name |
N-(3,5-dichloropyridin-2-yl)-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N2O/c1-8-3-2-4-9(5-8)13(18)17-12-11(15)6-10(14)7-16-12/h2-7H,1H3,(H,16,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUVMEJQRNCXSQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=N2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.